4-Chloro-N-[(1-methylimidazol-2-yl)methyl]aniline is a chemical compound with the molecular formula CHClN and a molecular weight of approximately 221.686 g/mol. It features a chloro substituent on the aromatic ring and an imidazole moiety connected through a methyl group, which contributes to its unique properties and potential applications in various fields. The compound is known for its structural complexity, combining elements of both aromatic and heterocyclic chemistry.
The reactivity of 4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline can be attributed to the presence of both the chloro group and the amine functional group. Common reactions include:
Preliminary studies indicate that compounds similar to 4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline exhibit significant biological activities. These activities may include:
Several synthetic routes have been developed for the preparation of 4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline:
4-Chloro-N-[(1-methylimidazol-2-yl)methyl]aniline has potential applications in various domains:
Research into interaction studies involving 4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline has focused on:
Such studies are crucial for optimizing its use in pharmacological applications.
Several compounds share structural similarities with 4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline. Here is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 4-Chloro-N-methylaniline | CHClN | 0.97 |
| N-(4-Chlorophenyl)benzene--diamine | CHClN | 0.97 |
| 5-Chloro-N-methylbenzene--diamine | CHClN | 0.89 |
| N-[4-(Chlorophenyl)]benzene--diamine | CHClN | 0.92 |